molecular formula C20H14N4O2S2 B12185294 N-{4-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]phenyl}acetamide

N-{4-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]phenyl}acetamide

Cat. No.: B12185294
M. Wt: 406.5 g/mol
InChI Key: JPAAVHMPWZMSBD-BOPFTXTBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]phenyl}acetamide typically involves the condensation of quinoxaline derivatives with thiazolidinone precursors . The reaction conditions often include the use of organic solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like p-toluenesulfonic acid to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]phenyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline N-oxides, while substitution reactions could introduce various functional groups onto the thiazolidinone ring .

Scientific Research Applications

N-{4-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]phenyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The quinoxaline moiety can intercalate with DNA, disrupting replication and transcription processes, while the thiazolidinone ring can inhibit enzymes involved in cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]phenyl}acetamide is unique due to its dual functionality, combining the properties of both quinoxaline and thiazolidinone moieties. This dual functionality enhances its potential for diverse applications in scientific research and industry .

Properties

Molecular Formula

C20H14N4O2S2

Molecular Weight

406.5 g/mol

IUPAC Name

N-[4-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl]acetamide

InChI

InChI=1S/C20H14N4O2S2/c1-12(25)23-14-5-7-15(8-6-14)24-19(26)17(28-20(24)27)11-13-3-2-4-16-18(13)22-10-9-21-16/h2-11H,1H3,(H,23,25)/b17-11-

InChI Key

JPAAVHMPWZMSBD-BOPFTXTBSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=O)/C(=C/C3=C4C(=CC=C3)N=CC=N4)/SC2=S

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=O)C(=CC3=C4C(=CC=C3)N=CC=N4)SC2=S

Origin of Product

United States

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